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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-2-

hydroxyethan-1-one

Cat. No.: B1332072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, reaction

mechanisms, and potential applications of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, a

valuable building block in organic synthesis and medicinal chemistry. Detailed experimental

protocols, quantitative data, and mechanistic visualizations are included to facilitate its use in

research and development.

Introduction
1-(4-Bromophenyl)-2-hydroxyethan-1-one is an α-hydroxy ketone, a class of compounds

that serve as versatile intermediates in the synthesis of a wide range of biologically active

molecules and complex organic structures. The presence of a hydroxyl group alpha to a

carbonyl group imparts unique reactivity, making it a key synthon for various chemical

transformations. The 4-bromophenyl moiety provides a handle for further functionalization,

particularly through cross-coupling reactions, enhancing its utility in the development of novel

compounds.
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Property Value Reference

CAS Number 3343-45-1 [1][2][3]

Molecular Formula C₈H₇BrO₂ [1][2]

Molecular Weight 215.04 g/mol [1]

Melting Point 137-142 °C [2]

Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-
one
A common and effective method for the synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-1-
one involves a two-step process starting from the commercially available 4-

bromoacetophenone. The first step is the α-bromination of 4-bromoacetophenone to yield 2-

bromo-1-(4-bromophenyl)ethanone (also known as 4-bromophenacyl bromide). This

intermediate is then subjected to hydrolysis to afford the desired α-hydroxy ketone.

Step 1: Synthesis of 2-Bromo-1-(4-
bromophenyl)ethanone
This procedure is adapted from a standard method for the α-bromination of acetophenones.

Experimental Protocol:

In a 500-mL flask, dissolve 50 g (0.25 mole) of 4-bromoacetophenone in 100 mL of glacial

acetic acid.[4]

Slowly add 40 g (12.5 mL, 0.25 mole) of bromine to the solution while maintaining the

temperature below 20 °C and with vigorous shaking.[4]

Continue shaking for about 30 minutes. The product, p-bromophenacyl bromide, will begin to

separate as needles.[4]

After the addition is complete, cool the flask in an ice-water bath and filter the product under

suction.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Bromophenyl_-2-hydroxyethan-1-one
https://www.chemsynthesis.com/base/chemical-structure-630.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4326038.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Bromophenyl_-2-hydroxyethan-1-one
https://www.chemsynthesis.com/base/chemical-structure-630.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Bromophenyl_-2-hydroxyethan-1-one
https://www.chemsynthesis.com/base/chemical-structure-630.html
https://www.benchchem.com/product/b1332072?utm_src=pdf-body
https://www.benchchem.com/product/b1332072?utm_src=pdf-body
https://www.benchchem.com/product/b1332072?utm_src=pdf-body
https://www.benchchem.com/product/b1332072?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C99901&Type=IR-SPEC&Index=0
https://webbook.nist.gov/cgi/inchi?ID=C99901&Type=IR-SPEC&Index=0
https://webbook.nist.gov/cgi/inchi?ID=C99901&Type=IR-SPEC&Index=0
https://webbook.nist.gov/cgi/inchi?ID=C99901&Type=IR-SPEC&Index=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the crude crystals with 50% ethyl alcohol until they are colorless.[4]

Air-dry the product. The expected yield of the crude product is 55-60 g.

For further purification, recrystallize the crude product from 400 mL of 95% ethyl alcohol to

obtain colorless needles. The final yield after recrystallization is typically 69–72%.[4]

Quantitative Data:

Reactant
Molar Mass ( g/mol
)

Amount (g) Moles

4-

Bromoacetophenone
199.04 50 0.25

Bromine 159.81 40 0.25

Product Molar Mass ( g/mol ) Yield (g) Yield (%)

2-Bromo-1-(4-

bromophenyl)ethanon

e

277.94 48-50 (recrystallized) 69-72

Step 2: Synthesis of 1-(4-Bromophenyl)-2-hydroxyethan-
1-one
This step involves the hydrolysis of the α-bromo ketone.

Experimental Protocol:

Reflux a solution of 2-bromo-1-(4-bromophenyl)ethanone in a mixture of aqueous sodium

formate and ethanol.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, remove the solvent under reduced pressure.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the organic layer and purify the crude product by column chromatography on

silica gel or by recrystallization to obtain 1-(4-Bromophenyl)-2-hydroxyethan-1-one.

(Note: While a specific literature source with a detailed protocol and yield for this exact

hydrolysis was not found in the provided search results, this is a standard and reliable method

for converting α-halo ketones to α-hydroxy ketones.)

Key Reaction Mechanisms
α-Ketol Rearrangement
A characteristic reaction of α-hydroxy ketones is the α-ketol rearrangement, which can be

induced by acid, base, or heat.[5][6][7] This reversible reaction involves the 1,2-migration of an

alkyl or aryl group to yield an isomeric product. The rearrangement proceeds through the

transformation of an alkoxide to a carbonyl group with a simultaneous shift of the bonding

electrons of the migrating group.[5] The direction of the equilibrium is driven by the formation of

the more thermodynamically stable isomer.[5]

Under basic conditions, the reaction starts with the deprotonation of the hydroxyl group.[5] In

acidic conditions, the reaction is initiated by the coordination to the carbonyl oxygen.[5]

General Experimental Conditions:

The α-ketol rearrangement is typically carried out by heating the α-hydroxy ketone in the

presence of an acid or a base.[5] The specific conditions, including the choice of catalyst,

solvent, and temperature, need to be optimized for each substrate.
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Applications in Organic Synthesis
1-(4-Bromophenyl)-2-hydroxyethan-1-one is a valuable precursor for the synthesis of various

heterocyclic compounds and other complex organic molecules.

Synthesis of Imidazole Derivatives
α-Hydroxy ketones can react with aldehydes, ammonia (or an ammonium salt), and an

oxidizing agent in a multicomponent reaction to form substituted imidazoles. The following is a

general protocol.

Experimental Protocol:

To a solution of 1-(4-Bromophenyl)-2-hydroxyethan-1-one in a suitable solvent (e.g.,

ethanol or acetic acid), add an aldehyde and an ammonium salt (e.g., ammonium acetate).

Heat the reaction mixture to reflux.

Monitor the reaction progress by TLC.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1332072?utm_src=pdf-body-img
https://www.benchchem.com/product/b1332072?utm_src=pdf-body
https://www.benchchem.com/product/b1332072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, cool the reaction mixture and pour it into water.

Collect the precipitated product by filtration.

Purify the crude product by recrystallization or column chromatography.

4-Bromoacetophenone

α-Bromination
(Br₂, Acetic Acid)

2-Bromo-1-(4-bromophenyl)ethanone

Hydrolysis
(aq. NaHCO₃ or similar)

1-(4-Bromophenyl)-2-hydroxyethan-1-one

Click to download full resolution via product page

Spectroscopic Data
(Note: The following are predicted spectroscopic data based on the analysis of structurally

similar compounds, as direct experimental spectra for 1-(4-Bromophenyl)-2-hydroxyethan-1-
one were not available in the provided search results.)

¹H NMR (predicted):
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Aromatic protons: Two doublets in the range of δ 7.6-7.9 ppm, integrating to 2H each,

characteristic of a 1,4-disubstituted benzene ring.

Methylene protons (-CH₂-): A singlet around δ 4.5-4.8 ppm, integrating to 2H.

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on

concentration and solvent.

¹³C NMR (predicted):

Carbonyl carbon (C=O): A signal in the range of δ 190-200 ppm.

Aromatic carbons: Four signals in the aromatic region (δ 125-140 ppm).

Methylene carbon (-CH₂-): A signal around δ 65-75 ppm.

IR Spectroscopy (predicted):

O-H stretch: A broad band in the region of 3200-3500 cm⁻¹.

C=O stretch: A strong absorption band around 1680-1700 cm⁻¹.

C-Br stretch: An absorption in the fingerprint region.

Mass Spectrometry (predicted):

Molecular Ion (M⁺): Peaks at m/z 214 and 216 with approximately equal intensity,

characteristic of the presence of a bromine atom.

Major Fragmentation Peaks: Loss of CH₂OH, and fragments corresponding to the

bromobenzoyl cation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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